molecular formula C9H13NO4S B1380890 Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate CAS No. 50773-27-8

Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate

Cat. No. B1380890
CAS RN: 50773-27-8
M. Wt: 231.27 g/mol
InChI Key: BKUAQGWOPUHCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate is a compound with the molecular formula C9H13NO4S and a molecular weight of 231.27 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO4S/c1-9(2,3)14-7(12)4-10-6(11)5-15-8(10)13/h4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s InChI Key is BKUAQGWOPUHCQD-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Key Intermediates

Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been utilized in the synthesis of key pharmaceutical intermediates. For instance, it's a component in the synthesis of tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a key intermediate of atorvastatin, an effective HMG-CoA reductase inhibitor (S. Rádl, 2003).

Antioxidant and Anti-inflammatory Properties

Novel derivatives of tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate have demonstrated significant antioxidant and anti-inflammatory activities. Compounds synthesized from it have exhibited effective DPPH radical scavenging efficacy and good anti-inflammatory activity (Satish Koppireddi et al., 2013).

Sterically Hindered Compounds Synthesis

This compound has been used in synthesizing a series of 2,3-disubstituted thiazolidin-4-ones containing 4-hydroxy-3,5-di(tert-butyl)phenyl groups. These sterically hindered compounds have been synthesized via the condensation of thioglycolic acid with azomethines, which are derivatives of 4-hydroxy-3,5-di(tert-butyl)benzaldehyde (М. А. Силин et al., 2012).

Molecular and Solid-State Structure Analysis

The molecular and solid-state structures of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, a related compound, have been determined by X-ray diffraction, NMR, CI mass spectroscopy, and B3LYP calculations. Such studies are crucial for understanding the molecular configuration and interactions in complex compounds (Jana Tomaščiková et al., 2008).

Synthesis of Diastereomers

Research on tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, a compound closely related to tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate, involved the synthesis and separation of diastereomers by column chromatography. Such studies contribute to the understanding of stereochemistry in organic synthesis (Y. Liu et al., 2012).

Calcium Antagonists Development

Compounds derived from tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate have been explored as novel calcium antagonists with antiischemic activity. These compounds were designed to possess Ca2+ antagonistic activity, Ca2+ overload prevention, and antioxidant activity (T. Kato et al., 1998).

properties

IUPAC Name

tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-9(2,3)14-7(12)4-10-6(11)5-15-8(10)13/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUAQGWOPUHCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)CSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate

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